7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, difluoromethoxy, and imidazo[2,1-f]purine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromophenyl and 4-(difluoromethoxy)phenyl derivatives with imidazo[2,1-f]purine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole
- 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene
Uniqueness
7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of bromine, difluoromethoxy, and imidazo[2,1-f]purine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H16BrF2N5O3 |
---|---|
Molecular Weight |
516.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-6-[4-(difluoromethoxy)phenyl]-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H16BrF2N5O3/c1-27-18-17(19(31)28(2)22(27)32)29-11-16(12-3-5-13(23)6-4-12)30(21(29)26-18)14-7-9-15(10-8-14)33-20(24)25/h3-11,20H,1-2H3 |
InChI Key |
ZHDFDWOMNVBBAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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